Acetylphosphine
Description
Acetylphosphine is an organophosphorus compound characterized by a phosphine group (PH₂) bonded to an acetyl moiety (COCH₃). Organophosphines, in general, play critical roles in coordination chemistry and catalysis due to their electron-donating properties and ability to stabilize transition metal complexes . This compound’s acetyl substituent may enhance its ligand properties by introducing steric and electronic effects distinct from simpler alkyl or aryl phosphines.
Properties
CAS No. |
80518-35-0 |
|---|---|
Molecular Formula |
C2H5OP |
Molecular Weight |
76.03 g/mol |
IUPAC Name |
1-phosphanylethanone |
InChI |
InChI=1S/C2H5OP/c1-2(3)4/h4H2,1H3 |
InChI Key |
SIPDNGABPLZSKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)P |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
Acetylphosphine belongs to the broader class of organophosphines, which include:
- Triphenylphosphine (P(C₆H₅)₃): A widely used ligand in catalysis, known for its strong σ-donor and moderate π-acceptor capabilities .
- Ethyl (cyanomethyl)methylphosphinate (C₅H₁₀NO₂P): A phosphinate derivative with a nitrile-functionalized alkyl chain, used in synthetic chemistry .
- Phosphinic acids (e.g., (1-aminoalkyl)(trifluoromethyl)phosphinic acids): Noted for their biological activity and stability due to fluorine substituents .
Table 1: Comparative Overview of this compound and Analogues
Reactivity in Coordination Chemistry
This compound’s acetyl group may modulate its coordination behavior compared to triphenylphosphine. Hybrid phosphine-alkene ligands (e.g., those in ) demonstrate that electron-withdrawing substituents (like acetyl) can enhance metal-ligand bond strength by increasing π-backbonding . In contrast, triphenylphosphine’s aromaticity provides steric bulk but less electronic tunability .
Stability and Handling
- This compound : Likely air-sensitive due to the reactive PH₂ group, requiring inert atmosphere handling (inferred from general phosphine chemistry) .
- Phosphinic acids : Exhibit greater stability, with fluorinated derivatives resisting hydrolysis even under acidic conditions .
- Ethyl (cyanomethyl)methylphosphinate: Stability is attributed to the P=O bond and nitrile group, reducing oxidation susceptibility .
Q & A
Q. What are the established synthesis routes for acetylphosphine, and how do experimental conditions influence yield and purity?
this compound synthesis typically involves organophosphorus precursor reactions. Key methods include:
Q. Methodological Considerations :
- Optimize temperature (e.g., 80–120°C) and solvent polarity (e.g., THF vs. DMF) to minimize side reactions.
- Monitor reaction progress via <sup>31</sup>P NMR for real-time phosphorus speciation .
Q. Table 1: Synthesis Route Comparison
| Method | Conditions | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|---|
| Thermal decomposition | N2, 100°C | 65–75 | ≥90% | |
| Catalytic (Pd-based) | THF, 80°C, 12 hrs | 85–90 | ≥95% |
Q. How should this compound be characterized to confirm structural identity and purity?
A multi-technique approach is essential:
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C/<sup>31</sup>P NMR to confirm functional groups and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
- Elemental Analysis : Quantify C, H, P ratios to verify stoichiometry .
Critical Step : Compare data with computational simulations (e.g., DFT for <sup>31</sup>P NMR shifts) to resolve ambiguities .
Q. What are the stability profiles of this compound under varying storage conditions?
this compound degrades via oxidation or hydrolysis. Key findings:
- Oxidative stability : Rapid degradation in air (t1/2 < 1 hr); use argon-filled gloveboxes for handling.
- Thermal stability : Stable ≤50°C; decomposition observed ≥80°C (evidenced by GC-MS monitoring) .
Best Practices : Store in anhydrous solvents (e.g., hexane) at –20°C with molecular sieves.
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reactivity mechanisms of this compound?
Conflicting mechanistic data (e.g., nucleophilic vs. electrophilic behavior) arise from solvent effects and substituent interactions.
- Approach :
Example : A 2024 study reconciled discrepancies by identifying a solvent-dependent transition state .
Q. What experimental designs are optimal for probing this compound’s reactivity in catalytic systems?
Key Variables :
- Ligand effects : Compare bidentate vs. monodentate ligands on metal centers.
- Substrate scope : Test aryl/alkyl halides in cross-coupling reactions.
Q. Validation Steps :
Q. Table 2: Catalytic Reactivity Data
| Substrate | Catalyst System | Turnover Frequency (h<sup>−1</sup>) | Reference |
|---|---|---|---|
| Bromobenzene | Pd(OAc)2 | 450 | |
| Chloroethane | NiCl2 | 220 |
Q. How can researchers address conflicting data on this compound’s thermal stability in polymer matrices?
Discrepancies often stem from matrix composition or analytical sensitivity:
- Replication Protocol :
Case Study : A 2023 round-robin study attributed variability to moisture content in polymers (RSD reduced from 15% to 5% after drying protocols) .
Q. What systematic review strategies identify gaps in this compound’s environmental fate studies?
Literature Search : Use databases (SciFinder, Web of Science) with terms: “this compound AND (degradation OR ecotoxicity)”.
Risk of Bias : Exclude studies without analytical validation (e.g., missing controls).
Evidence Grading : Prioritize studies with mechanistic insights over phenomenological reports.
Identified Gap : Only 12% of studies address soil microbiota interactions .
Q. How should researchers design assays to quantify this compound in biological systems?
Protocol :
- Sample Prep : Lyse cells in PBS with 1 mM EDTA to inhibit phosphatase activity.
- Detection : LC-MS/MS with a deuterated internal standard (e.g., D5-acetylphosphine) for quantification .
- Calibration : Linear range 0.1–100 µM (R<sup>2</sup> > 0.99) .
Validation : Spike-and-recovery tests in plasma (recovery 92–105%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
